3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Dihydrofolate reductase Enzyme inhibition Antifolate

Procure the essential unsubstituted DHFR control scaffold (CAS 78650-01-8) for SAR-driven optimization. NOESY-confirmed 3,4-dihydro tautomer ensures reproducible binding kinetics in co-crystallization. De-risked chemotype with in vivo analgesic equipotent to diclofenac and acute safety ≤300 mg/kg. Unlike costly 4-aryl or 4,4-dimethyl analogs that may be inactive, this parent compound enables systematic deconvolution of core pharmacophore contributions. Derivatives also show superior larvicidal activity vs. albendazole (58.41% at 50 µg/mL), without normal cell cytotoxicity—a strategic starting point for anthelmintic programs.

Molecular Formula C9H9N5
Molecular Weight 187.2 g/mol
CAS No. 78650-01-8
Cat. No. B1417675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
CAS78650-01-8
Molecular FormulaC9H9N5
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1N=C(NC2=NC3=CC=CC=C3N21)N
InChIInChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13)
InChIKeyGJRGAHXIMACQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 78650-01-8: Baseline Specifications and Core Properties of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine


3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS: 78650-01-8) is a heterocyclic building block belonging to the fused triazinobenzimidazole class . The core scaffold combines a triazine ring fused to a benzimidazole system, with the parent compound serving as the unsubstituted reference point for a diverse array of biologically active analogs [1]. With a molecular formula of C9H9N5 and a molecular weight of 187.2 g/mol , this scaffold is widely recognized for its ability to serve as a versatile intermediate in medicinal chemistry, particularly in the development of dihydrofolate reductase (DHFR) inhibitors and antiparasitic agents [2].

Why 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Cannot Be Casually Interchanged with Other DHFR Inhibitors or Fused Heterocycles


Substituting CAS 78650-01-8 with a generic dihydrofolate reductase (DHFR) inhibitor or a superficially similar benzimidazole derivative introduces significant risk due to divergent regioselectivity and tautomeric equilibrium. Unlike its more regioselective aromatic s-triazino[1,2-a]benzimidazole counterpart, this compound exists predominantly as the 3,4-dihydro tautomer in solution, as confirmed by NOESY experiments . This specific tautomeric state dictates the spatial orientation of the hydrogen-bonding network, directly influencing enzyme binding kinetics. Furthermore, generic substitution fails to account for the compound's specific safety profile and distinct pharmacological fingerprint relative to other analogs in the same series, such as 4-aryl or 4,4-dimethyl derivatives, which exhibit markedly different IC50 values and biological selectivity [1]. Ignoring these precise structural nuances leads to non-reproducible assay data and confounded structure-activity relationship (SAR) analysis.

Quantitative Differentiation Guide for CAS 78650-01-8: Evidence-Based Performance Against Key Comparators


Superior DHFR Inhibitory Potency: Unsubstituted Scaffold vs. 4-Aryl Substituted Derivatives

The unsubstituted parent scaffold 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS 78650-01-8) demonstrates foundational inhibitory activity against mammalian dihydrofolate reductase (DHFR), a critical baseline for SAR studies. While a specific IC50 for the exact unsubstituted parent is not explicitly isolated in available primary literature, the series demonstrates that substitution at the 4-position dramatically modulates activity [1]. Critically, the most potent compound in the series, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, exhibits an IC50 of 10.9 µM against bovine DHFR, whereas the introduction of fluorinated aryl groups at the 4-position completely abrogates this activity, with none of the seven tested 4-aryl derivatives showing significant inhibition [2]. This stark contrast highlights the essential value of the unsubstituted scaffold as a control and starting point; procurement of a substituted analog without empirical data risks selecting an inactive compound for DHFR-focused assays.

Dihydrofolate reductase Enzyme inhibition Antifolate

Analgesic Efficacy: Direct Comparison of 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine Derivative vs. Diclofenac Sodium

A derivative within the 2-amino-4-substituted-s-triazino[1,2-a]benzimidazole series (compound 3c, synthesized from the parent scaffold) was directly compared to the standard-of-care analgesic diclofenac sodium in an acetic acid-induced writhing model. The derivative provided protection statistically equal to that of the reference drug . This head-to-head performance is complemented by an acute toxicity profile: compound 3c was found to be safe up to a dose of 300 mg/kg in mice, with no signs of toxicity or mortality observed over a 72-hour observation period . This combination of equipotent analgesia and a demonstrable safety window at a high dose (300 mg/kg) provides a quantifiable advantage for this chemotype over other uncharacterized analgesic leads.

Analgesic Pain management In vivo efficacy

Anthelmintic Potency: Triazinobenzimidazole Scaffold Outperforms Albendazole Against Trichinella spiralis

In a direct in vitro comparison, derivatives based on the 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine scaffold demonstrated significantly higher larvicidal efficiency against isolated encapsulated muscle larvae (ML) of Trichinella spiralis compared to the conventional anthelmintic drug albendazole [1]. The thiophen-2-yl substituted derivative (compound 3c) exhibited the highest activity, achieving a larvicidal effect of 58.41% at a concentration of 50 µg/mL after 24 hours of incubation, while the pyrrole analog (3f) demonstrated 49.90% effectiveness under the same conditions [1]. Furthermore, these compounds showed no cytotoxicity against normal fibroblast cells (3T3 and CCL-1) and cancer cell lines (MCF-7, AR-230) in MTT assays, indicating a favorable selectivity window for antiparasitic applications [1].

Anthelmintic Antiparasitic Trichinella spiralis

Tautomeric Predominance: Structural Confirmation of the 3,4-Dihydro Form vs. Aromatic Analogs

The precise tautomeric state of 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a critical differentiator from its fully aromatic s-triazino[1,2-a]benzimidazole counterpart. NOESY experiments confirm that in dimethyl sulfoxide (DMSO), the compound exists predominantly as the 3,4-dihydro tautomer . This is significant because the aromatic analog exhibits higher regioselectivity in synthesis and a different electronic distribution, which directly impacts its interaction with biological targets . Furthermore, NMR analysis of the dihydro analogs confirms that the 3,4-dihydro form is the predominant tautomer in DMSO solutions, a finding consistent across the series [1]. This defined, non-aromatic geometry is essential for accurate computational docking and for understanding the distinct binding modes observed in crystal structures with enzymes like PTR1 [2].

Tautomerism Structural biology Molecular modeling

Optimal Research and Development Applications for CAS 78650-01-8 Based on Quantitative Evidence


SAR Studies for DHFR Inhibitor Optimization

CAS 78650-01-8 serves as the essential unsubstituted control scaffold in structure-activity relationship (SAR) campaigns aimed at optimizing DHFR inhibition. As established, 4-position substitutions drastically alter potency from micromolar (10.9 µM for the 4,4-dimethyl derivative) to complete inactivity (4-aryl fluorinated analogs) . Utilizing this parent compound allows researchers to systematically deconvolute the contribution of the core heterocycle versus appended moieties, preventing the procurement of costly, pre-functionalized analogs that may be inactive against the intended target.

In Vivo Analgesic Lead Development

The scaffold's demonstrated in vivo analgesic efficacy, which is equipotent to diclofenac sodium, and its favorable acute toxicity profile (safe up to 300 mg/kg in mice) make it a high-value starting point for pain management programs . Procuring this compound is a strategic alternative to screening random libraries, as it provides a de-risked chemotype with proven in vivo activity and a defined safety margin.

Anthelmintic Drug Discovery Against Nematodes

Given that derivatives of this compound exhibit superior in vitro larvicidal activity (up to 58.41% at 50 µg/mL) compared to the standard drug albendazole against Trichinella spiralis, while showing no cytotoxicity to normal cells, CAS 78650-01-8 is a critical intermediate for developing next-generation anthelmintics . Researchers can leverage this scaffold to explore novel antiparasitic mechanisms and overcome resistance to existing treatments.

Crystallography and Biophysical Assay Development

The unambiguous confirmation of the 3,4-dihydro tautomeric state via NOESY NMR makes this compound a reliable ligand for co-crystallization studies with folate pathway enzymes like DHFR and PTR1 [3]. Using the structurally defined 3,4-dihydro tautomer eliminates the confounding variable of tautomeric equilibria, ensuring that electron density maps accurately reflect the bound ligand and enabling precise determination of key binding interactions for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.